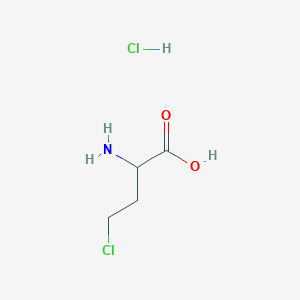

4-Chloro-2-aminobutanoic acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-4-chlorobutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2.ClH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTMKIIZPMXFLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-aminobutanoic acid hydrochloride typically involves the chlorination of 2-aminobutanoic acid. One common method includes the reaction of 2-aminobutanoic acid with thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position. The reaction is carried out under reflux conditions, and the product is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-aminobutanoic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

Oxidation Reactions: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) are commonly used under basic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution: Formation of 4-hydroxy-2-aminobutanoic acid.

Oxidation: Formation of 4-chloro-2-nitrobutanoic acid.

Reduction: Formation of 4-chloro-2-aminobutanol.

Scientific Research Applications

Chemistry

In organic synthesis, 4-Chloro-2-aminobutanoic acid hydrochloride serves as a building block for creating more complex molecules. Its chlorinated structure allows for various substitution reactions, making it valuable in the development of new compounds.

Biology

This compound is studied for its potential effects on biological systems, particularly in relation to enzyme inhibition and receptor binding. Notably, it interacts with GABA receptors, influencing neurotransmission and neuronal excitability.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes, altering metabolic processes.

- Receptor Binding: It binds to GABAA receptors, enhancing chloride ion influx into neurons, which reduces neuronal firing rates.

Medicine

This compound has been investigated for:

- Antimicrobial Activity: It may inhibit nitric oxide production in macrophages, suggesting potential applications in treating infections or inflammatory conditions.

- Anticancer Potential: Preliminary studies indicate it may induce apoptosis in cancer cells through oxidative stress mechanisms.

Case Studies

-

Neuroprotective Effects:

A study demonstrated that this compound could protect neurons from excitotoxicity induced by excessive glutamate levels. This effect was linked to enhanced GABAergic transmission, indicating therapeutic potential for neurodegenerative diseases. -

Inflammation Modulation:

In an experimental model of acute lung injury, administration of the compound resulted in reduced neutrophil activation and inflammation markers, highlighting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-Chloro-2-aminobutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and amino group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The compound can modulate enzyme activity by forming covalent or non-covalent interactions, thereby affecting metabolic processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: Chlorine vs. Methoxy Groups: The 4-chloro substituent in this compound likely increases lipophilicity compared to the methoxy group in (2S)-2-amino-4-methoxy-butanoic acid hydrochloride . This enhances membrane permeability, critical for CNS-targeting pharmaceuticals. Aromatic vs.

Stereochemical Considerations: The (2S)-configuration in highlights the importance of chirality in biological activity, a factor that may also apply to this compound if stereoisomerism is present.

Functional Group Impact on Stability: Ester derivatives (e.g., ) are prone to hydrolysis under acidic or basic conditions, whereas ether-linked substituents (e.g., methoxy in ) offer greater stability. The chloro group in this compound may confer acid stability, as seen in Nicardipine hydrochloride ().

Applications in Drug Development: The 4-methylphenyl ketone derivative () demonstrates tailored applications in medicinal chemistry, suggesting that this compound could serve as a precursor for antidiabetic or antimicrobial agents.

Research Findings and Gaps

- Synthesis and Scalability: emphasizes scalable production of 4-(dimethylamino)butanoic acid hydrochloride, a model for industrial synthesis of related compounds.

- Analytical Challenges: High-performance liquid chromatography (HPLC) methods, as used for Jatrorrhizine hydrochloride (), may be adapted for purity assessment of this compound.

Biological Activity

4-Chloro-2-aminobutanoic acid hydrochloride, a derivative of aminobutanoic acid, has garnered attention due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

This compound (C4H10ClNO2·HCl) is characterized by a four-carbon chain with an amino group and a chlorine atom attached to the second carbon. The presence of these functional groups influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C4H10ClNO2·HCl |

| Molecular Weight | 139.58 g/mol |

| Physical Form | White crystalline solid |

| Solubility | Soluble in water |

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes within biological systems. The chlorine atom and amino group facilitate binding to active sites, leading to modulation of various metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, which can lead to altered metabolic processes.

- Receptor Binding: It interacts with GABA receptors, particularly GABAA receptors, influencing neurotransmission and neuronal excitability.

Neurotransmission

As a structural analog of gamma-aminobutyric acid (GABA), this compound exhibits inhibitory neurotransmission properties. It binds to GABA receptors, enhancing chloride ion influx into neurons, which hyperpolarizes the membrane and reduces neuronal firing rates. This mechanism is crucial for maintaining neuronal excitability and preventing overactivity in neural circuits.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Studies have shown that it can inhibit the production of nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation in macrophages, which is a key factor in the inflammatory response . This suggests potential applications in treating infections or inflammatory conditions.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. Further research is needed to elucidate these effects fully.

Case Studies

-

Neuroprotective Effects:

A study demonstrated that this compound could protect neurons from excitotoxicity induced by excessive glutamate levels. This protective effect was linked to its ability to enhance GABAergic transmission, providing a potential therapeutic avenue for neurodegenerative diseases. -

Inflammation Modulation:

In an experimental model of acute lung injury, administration of the compound resulted in reduced neutrophil activation and inflammation markers, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Aminobutanoic Acid | Lacks chlorine; basic structure | Primarily neuroactive |

| 4-Chloro-2-aminobutanol | Hydroxyl group instead of carboxylic acid | Different reactivity; less studied |

| 4-Chloro-2-nitrobutanoic Acid | Contains nitro group | Different applications; potential toxicity |

Q & A

Q. How can researchers design analogs to mitigate off-target effects while retaining GABAergic activity?

- Answer : Modify the carboxylic acid group (e.g., esterification) to reduce CNS penetration. Synthesize analogs via:

- Methyl ester derivatives : Assess logP (increase from –1.2 to 0.5) and BBB permeability (PAMPA assay).

- Bioisosteric replacement : Replace Cl with CF₃; test in zebrafish seizure models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.